molecular formula C6H13NO2 B3037759 3-Aminohexanoic acid CAS No. 58521-63-4

3-Aminohexanoic acid

Cat. No. B3037759
CAS RN: 58521-63-4
M. Wt: 131.17 g/mol
InChI Key: YIJFIIXHVSHQEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Aminohexanoic acid is still based on the methods of the 1960s . The methods consist of the hydrolysis of ε-caprolactam under acidic or basic conditions, followed by purification with ion exchange resins . The acid is obtained in the form of a salt . Recent methods of Ahx biosynthesis involve the use of Pseudomonas taiwanensis VLB120 strains converting cyclohexane to є-caprolactone and combination with Escherichia coli JM101 strains ensuring further conversion to Ahx . This combination of rationally designed strains enabled the direct production of Ahx from cyclohexane in one pot with high conversion and yield under environmentally friendly conditions .


Molecular Structure Analysis

The molecular weight of 3-Aminohexanoic acid is 131.17 g/mol . The InChI representation of the molecule is InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) . The Canonical SMILES representation is CCCC(CC(=O)O)N .


Physical And Chemical Properties Analysis

The molecular weight of 3-Aminohexanoic acid is 131.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of the molecule is 131.094628657 g/mol .

Scientific Research Applications

Antimicrobial and Antibiofilm Activities

3-Aminohexanoic acid has been used to enhance the selective antimicrobial and antibiofilm activities of Melittin . By replacing leucine with 3-Aminohexanoic acid in Melittin, researchers were able to create an analog, Mel-LX3, that showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Importantly, Mel-LX3 displayed significantly reduced hemolytic and cytotoxic effects compared to melittin .

Combatting Resistant Bacteria

The substitution of leucine with 3-Aminohexanoic acid in antimicrobial peptides (AMPs) represents a significant strategy for combating resistant bacteria . Mel-LX3, for example, showed robust antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA) .

Inhibition of Biofilm Formation

Mel-LX3, an analog of Melittin synthesized using 3-Aminohexanoic acid, effectively inhibited biofilm formation and eradicated existing biofilms of MDRPA . This makes it a promising candidate for the development of novel antimicrobial agents .

Chemical Synthesis of Modified Peptides

3-Aminohexanoic acid plays a significant role in the chemical synthesis of modified peptides . This synthetic lysine derivative, without an α-amino group, is often used as a linker in various biologically active structures .

Production of Synthetic Fibers

3-Aminohexanoic acid is used in the polyamide synthetic fibers (nylon) industry . It serves as a starting material in the production of nylon-6 and nylon-66 polyamides .

Antifibrinolytic Drug

Clinically, 3-Aminohexanoic acid is mainly used as an antifibrinolytic drug . It promotes rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It is also reported to inhibit plasminogen binding to activated platelets .

Mechanism of Action

Target of Action

3-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is a derivative and analogue of the amino acid lysine . It primarily targets proteolytic enzymes, particularly plasmin, which is responsible for fibrinolysis . By inhibiting these enzymes, EACA plays a crucial role in the regulation of fibrinolysis, a process that prevents blood clots from growing and becoming problematic.

Mode of Action

EACA exerts its effects by binding reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits fibrinolysis, reducing the breakdown of fibrin and thereby promoting clot stability . The inhibition of fibrinolysis by EACA is primarily achieved through the inhibition of plasminogen activators and, to a lesser extent, through antiplasmin activity .

Biochemical Pathways

The biochemical pathways affected by EACA involve the conversion of plasminogen to plasmin, a key step in the process of fibrinolysis . By blocking this conversion, EACA disrupts the fibrinolytic pathway, leading to a reduction in fibrinolysis and an increase in clot stability . This mechanism can be beneficial in conditions where excessive fibrinolysis is a problem, such as certain bleeding disorders .

Pharmacokinetics

EACA is rapidly absorbed and eliminated, with a biological half-life of about 77 minutes . Approximately 70-100% of an intravenous dose is excreted in the urine within 24 hours . These properties suggest that 3-Aminohexanoic acid may have similar pharmacokinetic characteristics.

Result of Action

The primary result of EACA’s action is the stabilization of fibrin clots and a reduction in bleeding . This makes it effective in the treatment of conditions characterized by excessive bleeding due to elevated fibrinolytic activity . It is also used off-label for control of bleeding in patients with severe thrombocytopenia, control of oral bleeding in patients with congenital and acquired coagulation disorders, control of perioperative bleeding associated with cardiac surgery, prevention of excessive bleeding in patients on anticoagulation therapy undergoing invasive dental procedures, and reduction of the risk of catastrophic hemorrhage in patients with acute promyelocytic leukemia .

Safety and Hazards

3-Aminohexanoic acid should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes or clothing . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

3-Aminohexanoic acid plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry . It is also often used as a linker in various biologically active structures . Future research could focus on exploring these applications further and developing new methods of synthesis.

properties

IUPAC Name

3-aminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFIIXHVSHQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315039
Record name 3-Aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029168
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Aminohexanoic acid

CAS RN

58521-63-4
Record name 3-Aminohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58521-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2 hexenoic acid (7.0 g, 0.06 mol) and concentrated aqueous ammonium hydroxide (70 ml) is heated for 24 hours in an autoclave at 150° C. The cooled mixture is treated with carbon black and filtered. After evaporation of the solvent the crude product is recrystallized from ethanol to give the title compound m.p. 203° C. (compound 1.21, Table 2). Following an analogous procedure, the compounds 1.8, 1.9, 1.12 and 1.18-1.20 of Table 1 are obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2 hexanoic acid (7.0 g, 0.06 mole) and concentrated aqueous ammonium hydroxide (70 ml) is heated for 24 hours in an autoclave at 150° C. The cooled mixture is treated with carbon black and filtered. After evaporation of the solvent, the crude product is recrystallized from ethanol to give the title compound m.p. 203° C. (Compound 1.21, Table 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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